molecular formula C14H10ClFN2S B8630283 4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine

4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine

Cat. No.: B8630283
M. Wt: 292.8 g/mol
InChI Key: IODISEIFVFYPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H10ClFN2S and its molecular weight is 292.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10ClFN2S

Molecular Weight

292.8 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-6-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H10ClFN2S/c1-7-4-9(8-2-3-11(16)10(15)6-8)13-12(5-7)19-14(17)18-13/h2-6H,1H3,(H2,17,18)

InChI Key

IODISEIFVFYPSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 4-bromo-6-methylbenzo[d]thiazol-2-ylcarbamate (0.6 g, 1.75 mmol), 3-chloro-4-fluorophenylboronic acid (0.5 g, 2.62 mmol), palladium(II) acetate (0.08 g, 0.35 mmol), triphenylphosphine (0.3 g, 1.05 mmol) was added degassed dioxane (10 mL) and degassed 1 M aqueous sodium carbonate (5.24 mL, 5.24 mmol). The mixture was heated to 100° C. for 16 hours under argon and then diluted with ethyl acetate, washed with water, brine and concentrated. The residue was redissolved in trifluoroacetic acid (2 mL) and stirred for 15 minutes. The solvent was evaporated, the residue redissolved in dichloromethane, washed with saturated sodium hydrogen carbonate, dried with sodium sulfate and concentrated. The product was purified by column chromatography on silica gel using n-heptane:ethyl acetate (v/v=9:1-4:1) as eluent to yield the title compound as white solid (0.4 g, 80%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.